molecular formula C18H12N4 B12801701 2,3,13,14-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1,4,6,8,10,12,15,17,19,21-decaene CAS No. 13090-26-1

2,3,13,14-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1,4,6,8,10,12,15,17,19,21-decaene

Cat. No.: B12801701
CAS No.: 13090-26-1
M. Wt: 284.3 g/mol
InChI Key: KIXNSFMKDJYUCX-UHFFFAOYSA-N
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Description

2,3,13,14-tetrazapentacyclo[128003,1204,9015,20]docosa-1,4,6,8,10,12,15,17,19,21-decaene is a complex organic compound characterized by its unique pentacyclic structure

Properties

CAS No.

13090-26-1

Molecular Formula

C18H12N4

Molecular Weight

284.3 g/mol

IUPAC Name

2,3,13,14-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1,4,6,8,10,12,15,17,19,21-decaene

InChI

InChI=1S/C18H12N4/c1-3-7-15-13(5-1)9-11-17-20-22-16-8-4-2-6-14(16)10-12-18(22)19-21(15)17/h1-12H

InChI Key

KIXNSFMKDJYUCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NN4C(=NN32)C=CC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,13,14-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1,4,6,8,10,12,15,17,19,21-decaene typically involves multi-step organic reactions. The process begins with the formation of the core pentacyclic structure, followed by the introduction of tetrazole groups at specific positions. Common reagents used in these reactions include organolithium compounds, halogenated precursors, and nitrogen sources under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2,3,13,14-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1,4,6,8,10,12,15,17,19,21-decaene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,3,13,14-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1,4,6,8,10,12,15,17,19,21-decaene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2,3,13,14-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1,4,6,8,10,12,15,17,19,21-decaene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biochemical pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-4,6,8,10,15,17,19,21-octaene-11,22-dicarbonitrile
  • Docosa-2,4,6,8,10,12,14,16,18,20-decaene

Uniqueness

2,3,13,14-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1,4,6,8,10,12,15,17,19,21-decaene is unique due to its specific tetrazole substitutions and pentacyclic framework. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound 2,3,13,14-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1,4,6,8,10,12,15,17,19,21-decaene , also referred to as MCULE-8777613195-0-12 in some studies, is a complex polycyclic structure that has garnered interest for its potential biological activities. This article explores its biological activity based on recent research findings.

Structural Characteristics

The compound's structure is characterized by a unique arrangement of nitrogen and carbon atoms that contribute to its chemical properties and biological interactions. The molecular formula is C18H12N4C_{18}H_{12}N_{4} with a molecular weight of 288.32 g/mol.

Recent studies have highlighted the compound's ability to inhibit the New Delhi metallo-beta-lactamase-1 (NDM-1), an enzyme that contributes to antibiotic resistance by hydrolyzing a wide range of beta-lactam antibiotics. The mechanism involves:

  • Binding Interactions : Molecular docking studies revealed that MCULE-8777613195-0-12 forms multiple hydrogen bonds with key residues in the active site of NDM-1 (His120, His122, His189, and Cys208) and stabilizes the protein-drug complex through hydrophobic interactions with Trp93 .
  • Enzyme Kinetics : In vitro enzyme kinetics indicated a significant decrease in the catalytic efficiency of NDM-1 in the presence of MCULE-8777613195-0-12. The IC50 value was determined to be 54.2 µM .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound against NDM-1:

Parameter Value
Compound NameMCULE-8777613195-0-12
Molecular FormulaC18H12N4
Molecular Weight288.32 g/mol
IC50 Value54.2 µM
Binding Energy (kcal/mol)-8.9
Key Residues InteractedHis120, His122, His189, Cys208

Case Studies

  • In Silico Screening : A study screened over 20 million compounds to identify potential inhibitors of NDM-1 using molecular docking techniques. MCULE-8777613195-0-12 emerged as one of the most promising candidates due to its favorable binding interactions and predicted stability in complex with NDM-1 .
  • Comparative Analysis : In comparison with known inhibitors like D-captopril (IC50 = 10.3 µM), MCULE-8777613195-0-12 demonstrated competitive inhibition but with a higher IC50 value . This suggests potential for further optimization to enhance its inhibitory potency.

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